4-Phenylbutanoyl chloride (CAS: 18496-54-3) is a highly reactive aralkyl acyl chloride characterized by its four-carbon aliphatic chain terminating in a phenyl ring. This specific structural motif makes it a dual-purpose building block: it serves as a highly efficient electrophile for direct amidation and esterification, and as an effective precursor for intramolecular Friedel-Crafts acylations. In industrial and laboratory procurement, it is primarily sourced to synthesize histone deacetylase (HDAC) inhibitors [2], urea cycle disorder therapeutics (such as glycerol phenylbutyrate) [1], and α-tetralone derivatives. By providing the acyl group in a pre-activated chloride form, it allows chemists to bypass the corrosive and atom-inefficient activation steps required when starting from the corresponding free acid, thereby streamlining process chemistry and improving overall yield reproducibility in complex syntheses.
Substituting 4-phenylbutanoyl chloride with its free acid counterpart (4-phenylbutanoic acid) or shorter-chain homologs (such as 3-phenylpropanoyl chloride) fundamentally alters the synthetic workflow and product outcome. Using the free acid necessitates in situ activation with thionyl chloride or oxalyl chloride, introducing corrosive off-gassing (SO2, HCl, CO) into the primary reactor and requiring additional purification steps that complicate scale-up. Furthermore, chain length is strictly non-interchangeable for cyclization reactions: while 4-phenylbutanoyl chloride undergoes efficient intramolecular Friedel-Crafts acylation to form the six-membered α-tetralone ring, substituting the three-carbon homolog shifts the thermodynamic pathway to form five-membered indanones, often with significantly reduced yields under mild catalytic conditions due to differing ring strain [1]. Consequently, procurement of the exact four-carbon acyl chloride is mandatory for both target specificity and process efficiency.
In the synthesis of complex esters such as glycerol phenylbutyrate (a therapeutic for urea cycle disorders), starting from the pre-activated 4-phenylbutanoyl chloride allows for direct esterification in the presence of simple bases like N-methylimidazole. This direct approach yields the target product in overall yields of 64–87% post-purification without generating hazardous byproducts in situ [1]. In contrast, utilizing the baseline 4-phenylbutanoic acid requires a preliminary activation step with thionyl chloride, which generates stoichiometric amounts of corrosive SO2 and HCl gases. Procuring the acyl chloride eliminates this hazardous activation step from the main coupling reactor, streamlining the process and reducing equipment degradation.
| Evidence Dimension | Reaction step requirement and in situ corrosive gas generation |
| Target Compound Data | 1-step direct coupling; 0% in situ SO2/HCl generation during esterification. |
| Comparator Or Baseline | 4-Phenylbutanoic acid (requires 2 steps; generates stoichiometric SO2/HCl during activation). |
| Quantified Difference | 100% reduction in corrosive off-gassing during the primary coupling phase. |
| Conditions | Esterification with glycerol using N-methylimidazole vs. SOCl2-mediated acid activation. |
Procuring the pre-formed acyl chloride streamlines API manufacturing workflows by removing hazardous chlorination steps from the primary reactor, improving safety and process economy.
The four-carbon chain of 4-phenylbutanoyl chloride provides favorable thermodynamics for intramolecular Friedel-Crafts acylation, selectively forming the six-membered α-tetralone ring. Under mild transition-metal catalysis (0.1 equivalents of[ReBr(CO)5]), 4-phenylbutanoyl chloride cyclizes smoothly to yield α-tetralone in 86% yield [1]. When the shorter homolog, 3-phenylpropanoyl chloride, is subjected to identical catalytic conditions, the formation of the five-membered 1-indanone proceeds poorly, yielding only 29% [1]. This demonstrates that the specific chain length of 4-phenylbutanoyl chloride is critical for maximizing cyclization efficiency and minimizing unreacted starting material or side products.
| Evidence Dimension | Intramolecular Friedel-Crafts cyclization yield |
| Target Compound Data | 86% yield of α-tetralone (6-membered ring). |
| Comparator Or Baseline | 3-Phenylpropanoyl chloride (yields 29% of 1-indanone). |
| Quantified Difference | 2.96-fold higher cyclization yield under identical mild catalytic conditions. |
| Conditions | 0.1 molar amount of [ReBr(CO)5] catalyst in refluxing 1,2-dichloroethane for 2 hours. |
For buyers synthesizing tetralin-based APIs or agrochemicals, the exact four-carbon chain is structurally mandatory and provides superior thermodynamic driving force for high-yielding ring closure.
The installation of the phenylbutyryl group is a critical step in synthesizing histone deacetylase (HDAC) inhibitors. Utilizing 4-phenylbutanoyl chloride allows for direct, base-promoted amidation with complex anilines, such as 3-(3-aminophenyl)acrylic acid methyl ester, achieving high isolated yields of 83% under mild conditions [1]. If the baseline 4-phenylbutanoic acid were used, the reaction would require expensive peptide coupling reagents (like HATU or EDC/HOBt) and longer reaction times to achieve comparable conversions. Procuring the acyl chloride directly provides a more atom-economical and cost-effective route for library generation in drug discovery.
| Evidence Dimension | Amidation yield and reagent requirement |
| Target Compound Data | 83% isolated yield using direct acyl chloride coupling with a simple base. |
| Comparator Or Baseline | 4-Phenylbutanoic acid (requires stoichiometric, expensive coupling agents like HATU/EDC to achieve similar yields). |
| Quantified Difference | Elimination of high-molecular-weight coupling agents while maintaining >80% amidation yield. |
| Conditions | Reaction of 4-phenylbutanoyl chloride with 3-(3-aminophenyl)acrylic acid methyl ester. |
For medicinal chemistry procurement, buying the pre-activated chloride significantly reduces the cost per reaction by eliminating the need for expensive peptide coupling reagents during library synthesis.
4-Phenylbutanoyl chloride is a direct acylating agent for the commercial and laboratory-scale synthesis of glycerol phenylbutyrate (Ravicti). By utilizing the pre-activated acyl chloride, chemists can achieve direct, high-yielding esterification of glycerol in the presence of N-methylimidazole, completely bypassing the need for in situ thionyl chloride activation and its associated corrosive byproducts [1].
Due to its efficient intramolecular Friedel-Crafts cyclization profile, this compound is a primary precursor for synthesizing α-tetralone. The four-carbon chain ensures a thermodynamically favored 6-exo-trig-like ring closure, delivering significantly higher yields than shorter-chain homologs [2]. This makes it a critical intermediate for downstream tetralin-based APIs, agrochemicals, and fused-ring natural product total syntheses.
In epigenetic drug discovery, 4-phenylbutanoyl chloride is extensively used to install the phenylbutyryl pharmacophore onto amine scaffolds. Its direct reactivity allows for highly efficient, coupling-agent-free amidation with complex anilines and pyrroles, ensuring high-purity generation of HDAC inhibitor libraries for oncology research [3].
Corrosive